molecular formula C23H28ClN2O5P B380395 BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE

BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE

Katalognummer: B380395
Molekulargewicht: 478.9g/mol
InChI-Schlüssel: FJIMAJVPSVCTPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a quinoline core substituted with chloro, methoxy, and amino groups, making it a versatile molecule for synthetic and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-6-methoxy-2-quinolinecarboxaldehyde with 4-methoxyaniline, followed by phosphorylation using diisopropyl phosphite. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinoline carboxylic acids, while substitution of the chloro group may result in various quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    BIS(PROPAN-2-YL) {3-CHLORO-6-METHOXY-4-[(4-METHOXYPHENYL)AMINO]QUINOLIN-2-YL}PHOSPHONATE:

    Other Quinoline Derivatives: Compounds like 3-chloro-6-methoxyquinoline and 4-methoxyphenylaminoquinoline share structural similarities but differ in their functional groups and reactivity.

Uniqueness

This compound stands out due to its combination of chloro, methoxy, and amino groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H28ClN2O5P

Molekulargewicht

478.9g/mol

IUPAC-Name

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C23H28ClN2O5P/c1-14(2)30-32(27,31-15(3)4)23-21(24)22(25-16-7-9-17(28-5)10-8-16)19-13-18(29-6)11-12-20(19)26-23/h7-15H,1-6H3,(H,25,26)

InChI-Schlüssel

FJIMAJVPSVCTPK-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(C1=NC2=C(C=C(C=C2)OC)C(=C1Cl)NC3=CC=C(C=C3)OC)OC(C)C

Kanonische SMILES

CC(C)OP(=O)(C1=NC2=C(C=C(C=C2)OC)C(=C1Cl)NC3=CC=C(C=C3)OC)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.